In Vivo Oral Efficacy in B16F10 Melanoma Model
PD-1-IN-24 demonstrates dose-dependent tumor growth inhibition (TGI) in the B16F10 murine melanoma model when administered orally . This contrasts with a close analog, PD-1/PD-L1-IN-24 (CAS 2667680-33-1), for which no such oral in vivo efficacy data has been reported in the primary literature .
| Evidence Dimension | In Vivo Tumor Growth Inhibition (TGI%) |
|---|---|
| Target Compound Data | TGI% of 35.59% (30 mg/kg), 38.87% (60 mg/kg), and 47.35% (120 mg/kg) |
| Comparator Or Baseline | PD-1/PD-L1-IN-24: No reported oral in vivo TGI data |
| Quantified Difference | Data not available for comparison |
| Conditions | B16F10 murine melanoma model; Oral administration (PO), twice daily (BID) |
Why This Matters
For researchers requiring an oral small molecule with validated in vivo pharmacodynamics in a commonly used melanoma model, PD-1-IN-24 offers a data-backed starting point, unlike many analogs lacking this specific characterization.
